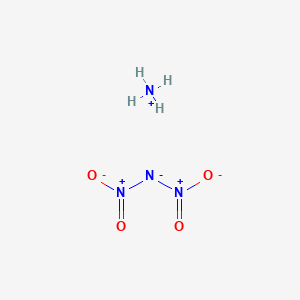

Ammonium dinitramide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

140456-78-6 |

|---|---|

Molecular Formula |

H4N4O4 |

Molecular Weight |

124.06 g/mol |

IUPAC Name |

azanium;dinitroazanide |

InChI |

InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q-1;/p+1 |

InChI Key |

BRUFJXUJQKYQHA-UHFFFAOYSA-O |

SMILES |

[NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

[NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

140456-78-6 |

Pictograms |

Explosive; Flammable; Irritant; Health Hazard |

Synonyms |

ammonium dinitramide NH4N(NO2)2 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and history of Ammonium dinitramide

An In-depth Technical Guide to the Discovery and History of Ammonium Dinitramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ADN), a high-energy oxidizer, has garnered significant attention as a potential replacement for ammonium perchlorate (AP) in solid rocket propellants. Its primary advantages lie in a higher specific impulse and the generation of environmentally benign, chlorine-free combustion products. This technical guide provides a comprehensive overview of the discovery and history of ADN, its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its thermal decomposition pathways. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Discovery and History

The history of this compound (ADN) is marked by parallel, independent discoveries constrained by the geopolitical landscape of the Cold War.

Initial Synthesis in the Soviet Union: this compound was first synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR.[1][2][3][4] Due to its potential as a powerful and clean oxidizer for rocket propellants, particularly for applications such as the Topol-M intercontinental ballistic missiles, all information regarding its synthesis and properties was classified.[1][3]

Independent Discovery in the United States: Nearly two decades later, in 1989, researchers at SRI International in the United States independently synthesized ADN.[1][3] Unaware of the earlier Soviet work, SRI International proceeded to secure US and international patents for ADN in the mid-1990s.[1][3] It was only after these patents were issued that scientists from the former Soviet Union revealed their prior discovery, dating back 18 years earlier.[1] Since this revelation, research into ADN has expanded globally, with a focus on optimizing its synthesis, improving its stability, and exploring its applications in both military and civilian propulsion systems.[3]

Physicochemical and Performance Properties

ADN is an inorganic salt with the chemical formula [NH₄]⁺[N(NO₂)₂]⁻, consisting of an ammonium cation and a dinitramide anion.[1] Its properties make it a compelling, though challenging, alternative to conventional oxidizers.

Key Advantages:

-

High Performance: ADN offers a slightly higher specific impulse (Isp) compared to the widely used ammonium perchlorate (AP).[1] An ADN-based monopropellant, FLP-106, has demonstrated an Isp of 259 seconds.[1][3]

-

Environmentally Friendly: Upon decomposition, ADN yields only nitrogen, oxygen, and water.[1][3] This "green" characteristic is a significant advantage over AP, which produces corrosive and environmentally harmful hydrogen chloride (HCl) gas.[1][5][6]

-

Reduced Signature: The absence of halogenated compounds in its exhaust results in smoke that is harder to detect, a property of significant military interest.[1]

Challenges:

-

Hygroscopicity: ADN has a tendency to absorb moisture from the air, which can degrade its performance and complicate handling and storage.[1][7] Its critical relative humidity is 55.2% at 25°C.[5]

-

Sensitivity: Compared to AP, ADN is more susceptible to detonation under conditions of high temperature and shock.[1]

-

Thermal Stability: While it decomposes exothermically, its stability can be a concern for certain applications and storage conditions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | [NH₄][N(NO₂)₂] | [1] |

| Molecular Weight | 124.06 g/mol | N/A |

| Melting Point | 93 - 93.5 °C | [3][5] |

| Density (solid) | 1.81 - 1.82 g/cm³ | [3][5] |

| Oxygen Balance | +25.8% | [8] |

| Crystal System | Monoclinic | [1] |

| Lattice Constants | a=6.914 Å, b=11.787 Å, c=5.614 Å | [1] |

| | α=90.00°, β=100.40°, γ=90.00° |[1] |

Table 2: Thermochemical and Performance Data

| Property | Value | Source(s) |

|---|---|---|

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -148 kJ/mol | [1][3] |

| Gibbs Free Energy (ΔfG⦵) | -150.6 kJ/mol | [1] |

| Decomposition Temperature Range | 130 - 230 °C | [9] |

| Heat Release on Decomposition | 240 ± 40 kJ/mol | [9] |

| Specific Impulse (Isp) of FLP-106 | 259 s |[1][3] |

Table 3: Sensitivity and Safety Data

| Property | Classification | Source(s) |

|---|---|---|

| Shock Sensitivity | Low | [1] |

| Friction Sensitivity | Low | [1] |

| GHS Pictograms | Explosive, Flammable, Health Hazard | [1] |

| GHS Signal Word | Danger |[1] |

Synthesis of this compound

Over 20 different synthesis routes for ADN have been reported.[1][2] The choice of method often involves a trade-off between yield, cost of starting materials, safety, and scalability. Below are detailed protocols for three common synthesis pathways.

Experimental Protocol: Nitration of Ammonium Sulfamate

This method is frequently used for laboratory-scale synthesis. It involves the nitration of an ammonium sulfamate (AS) precursor with a mixed acid solution at sub-zero temperatures.

Methodology:

-

Preparation of Nitrating Mixture: A mixed acid solution is prepared with a molar ratio of AS:HNO₃:H₂SO₄ of 1:16:2.7. The mixture of concentrated nitric acid and fuming sulfuric acid is cooled to the desired reaction temperature (e.g., -40 °C) in a three-necked, round-bottomed flask equipped with a mechanical stirrer and temperature sensors.[10]

-

Nitration: Finely ground and vacuum-dried ammonium sulfamate is added slowly to the stirring mixed acid over 10-15 minutes, ensuring the temperature is maintained at -40 ±1 °C.[10] The reaction is allowed to proceed with continuous stirring for an optimized duration, approximately 79 minutes.[10]

-

Quenching and Hydrolysis: After the reaction time, the mixture is quenched by adding crushed ice. This step also facilitates the hydrolysis of the intermediate product to form dinitramidic acid.[10]

-

Neutralization: The acidic solution is neutralized by bubbling ammonia gas through the mixture until the pH reaches a range of 7-11.[10] This step must be performed under cooling to manage the exothermic reaction.

-

Isolation and Purification: The neutralized mixture is allowed to settle, and any solid by-products are removed by filtration. The filtrate containing ADN is then subjected to rectification, typically involving solvent extraction (e.g., with acetone) and subsequent crystallization to yield pure ADN.[10][11]

Experimental Protocol: Synthesis via Guanylurea Dinitramide (GUDN)

This route offers an alternative pathway that can be amenable to scaling up and involves the formation of stable intermediates.[12]

Methodology:

-

Synthesis of GUDN: Guanylurea dinitramide (GUDN) is synthesized first. This typically involves the nitration of an ammonium salt of sulphamic acid with concentrated HNO₃/H₂SO₄ at temperatures between -20 °C and -50 °C, followed by treatment with an aqueous suspension of guanylurea sulfate.[12]

-

Conversion to Potassium Dinitramide (KDN): The synthesized GUDN is then reacted with alcoholic potassium hydroxide (KOH) to form potassium dinitramide (KDN).[12]

-

Metathesis Reaction: A salt metathesis reaction is performed by reacting KDN with ammonium sulfate in a suitable solvent like isopropanol.[1][12]

-

Isolation of ADN: In a typical procedure, 10g of GUDN and 7.84g of ammonium sulfate are dissolved in a mixture of water (e.g., 50 ml) and acetone (e.g., 100 ml) and stirred at room temperature for 60 minutes. The acetone is removed by distillation, and 2-propanol is added to the residue. The mixture is concentrated to dryness, and the residue is suspended in 2-propanol. Undissolved particles (guanylurea sulfate) are removed by filtration. The resulting filtrate is concentrated to dryness to yield pure ADN.[13][14]

Experimental Protocol: Synthesis from Urea

This patented method utilizes inexpensive and readily available urea as the starting material.[15]

Methodology:

-

Formation of Urea Nitrate: Urea is reacted with diluted nitric acid to form urea nitrate.[15]

-

Formation of Nitrourea: The urea nitrate is then reacted with sulfuric acid to produce nitrourea.[15]

-

Nitration of Nitrourea: Nitrourea is suspended in a solvent like acetonitrile and reacted with a nitrating agent, such as nitronium tetrafluoroborate or nitric anhydride, at a low temperature (e.g., -30 °C to -65 °C).[15]

-

Ammonolysis: After stirring for 20 to 60 minutes, an excess of ammonia gas is introduced into the reaction mixture.[15]

-

Purification and Isolation: The reaction mixture is concentrated under vacuum. Ethyl acetate is added, and any precipitate is filtered off. The filtrate is again concentrated under vacuum, and the addition of chloroform or dichloromethane induces the crystallization of ADN.[15]

Synthesis and Decomposition Pathways (Visualized)

To better illustrate the relationships between reactants, intermediates, and products, the following diagrams are provided.

Caption: Synthesis pathway of ADN via GUDN and KDN intermediates.

Caption: Simplified thermal decomposition pathways of this compound.

Thermal Decomposition Mechanism

The thermal decomposition of ADN is a complex process that is crucial for its application as a propellant. The decomposition occurs in the range of 130-230 °C and is highly exothermic.[9] The mechanism involves both condensed-phase and gas-phase reactions.

Initial Steps: A critical initial step is the sublimation of solid ADN into the gas phase.[16] Following this, two primary competing pathways are proposed:

-

Proton Transfer (Gas-Phase): Gas-phase ADN undergoes proton transfer to decompose into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[17][18] The highly unstable dinitramidic acid then rapidly decomposes into various gaseous products.

-

Direct Decomposition (Condensed-Phase): In the condensed phase, ADN can decompose directly to form ammonium nitrate (AN) and nitrous oxide (N₂O).[9][17] This is a key reaction that contributes significantly to the initial energy release.

Intermediate and Final Products: The product gases identified by mass spectrometry include NH₃, H₂O, NO, N₂O, NO₂, HONO, and HNO₃.[9] The formation of ammonium nitrate as an intermediate is a critical aspect of the decomposition.[9][17] AN itself is an oxidizer and undergoes further decomposition at higher temperatures (above 170 °C), contributing to the overall energy release and gas generation.[18] The reaction is also known to be autocatalytic, meaning the gaseous products can accelerate the decomposition process.[9]

Conclusion and Future Outlook

This compound stands as a testament to the ongoing search for higher-performing and more environmentally conscious energetic materials. Discovered in the USSR and independently in the US, its development has been driven by the need to move beyond traditional halogenated oxidizers. While challenges related to its hygroscopicity and sensitivity remain, ongoing research into co-crystallization, coating techniques, and optimized synthesis routes continues to improve its viability.[1] For researchers and professionals, ADN represents a fascinating case study in energetic materials, offering a unique combination of high performance and green credentials that will likely secure its role in the future of propulsion technology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound (140456-78-6) for sale [vulcanchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. scispace.com [scispace.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. jes.or.jp [jes.or.jp]

- 13. data.epo.org [data.epo.org]

- 14. WO2020060451A1 - Synthesis of this compound (adn) - Google Patents [patents.google.com]

- 15. US5659080A - Synthetic method for forming ammonium dinitrammide (ADN) - Google Patents [patents.google.com]

- 16. Mechanism and kinetics for this compound (ADN) sublimation: a first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ammonium Dinitramide (ADN)

Ammonium dinitramide (ADN), with the chemical formula [NH₄]⁺[N(NO₂)₂]⁻, is a high-performance energetic oxidizer notable for its high nitrogen and oxygen content.[1] It is a promising environmentally friendly alternative to ammonium perchlorate (AP) for solid rocket propellants, as its decomposition products are halogen-free.[1][2] A thorough understanding of its molecular structure, bonding, and crystal packing is essential for its synthesis, handling, and application in advanced energetic formulations. This guide provides a detailed overview of these characteristics for researchers and scientists.

Molecular Structure and Bonding

This compound is an ionic salt composed of an ammonium cation ([NH₄]⁺) and a dinitramide anion ([N(NO₂)₂]⁻).[3] The primary interaction is the electrostatic attraction between these two ions. However, the overall crystal structure and stability are significantly influenced by an extensive network of hydrogen bonds.[2][4]

1.1 The Dinitramide Anion ([N(NO₂)₂]⁻)

The dinitramide anion features a central nitrogen atom (N1) bonded to the nitrogen atoms of two nitro groups (N2, N3). The geometry of the anion is not planar; the two nitro groups are twisted relative to each other and are rotated out of the N1-N2-N3 plane.[5] This non-planar conformation is a key structural characteristic. The negative charge is delocalized across the anion, primarily residing on the oxygen atoms.

1.2 The Ammonium Cation ([NH₄]⁺) and Hydrogen Bonding Network

The tetrahedral ammonium cation acts as a crucial link within the crystal lattice. All four of its hydrogen atoms participate in strong hydrogen bonds with the oxygen atoms of neighboring dinitramide anions.[4] This extensive hydrogen bonding creates a complex, interpenetrating three-dimensional network that dictates the crystal packing and influences properties such as hygroscopicity and stability.[2][4] The strength of these hydrogen bonds in ADN is notable; the N-H stretching vibration is shifted to a lower frequency (around 3120 cm⁻¹) compared to other ammonium salts like AP, indicating a stronger interaction.[2]

Caption: Intermolecular hydrogen bonding network in ADN.

Crystallographic and Structural Data

ADN crystallizes in the monoclinic space group P2₁/c.[6] The unit cell contains four formula units of [NH₄]⁺[N(NO₂)₂]⁻. Detailed structural parameters have been determined through X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 6.914 | [1][6] |

| b (Å) | 11.787 | [1][6] |

| c (Å) | 5.614 | [1][6] |

| β (°) | 100.40 | [1] |

| Volume (ų) | 450.0 | [1] |

| Formula Units (Z) | 4 | [7] |

| Calculated Density (g/cm³) | 1.832 | [1] |

| Table 1: Crystallographic parameters for this compound. |

The precise bond lengths and angles within the dinitramide anion have been investigated through both experimental and computational methods. The values below are derived from Density Functional Theory (DFT) calculations, which show good agreement with experimental findings.[5]

| Bond | Length (Å) | Angle | Value (°) |

| N-N | 1.416 | O-N-O | 118.8 |

| N-O | 1.239 | N-N-O | 117.8 |

| N-N-O | 123.4 | ||

| N-N-N | 113.8 | ||

| Table 2: Selected calculated interatomic distances and angles in the dinitramide anion.[5] |

Synthesis of this compound

Multiple synthetic routes to ADN have been developed, with the most common being the nitration of sulfamic acid or its salts.[1][8] Other pathways include the urethane synthesis method and processes starting from guanylurea dinitramide.[8]

Caption: Overview of major synthesis routes for ADN.

3.1 Experimental Protocol: Synthesis via Nitration of Sulfamate Salt

This protocol is a representative example of a common laboratory-scale synthesis of ADN.[8][9]

-

Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (98%) and fuming nitric acid (98%) is prepared in a mole ratio of approximately 1:3.5 (H₂SO₄:HNO₃).[8] The mixture is cooled to a sub-zero temperature, typically between -30 °C and -40 °C, in a reaction vessel equipped with efficient stirring.[8][9]

-

Nitration Reaction: Finely ground and vacuum-dried potassium sulfamate or ammonium sulfamate is added slowly in small portions to the vigorously stirred, cold nitrating mixture.[8][9] The temperature must be carefully maintained at or below -30 °C throughout the addition.[8]

-

Reaction Quenching: After stirring for an optimized duration (e.g., 30 minutes), the reaction is quenched by pouring the mixture onto crushed ice.[8][9]

-

Neutralization: The cold, acidic solution is neutralized to a pH of 7-11 by bubbling ammonia gas through it or by adding a cold potassium hydroxide solution.[8][9] This step converts the unstable intermediate, dinitramidic acid, into its more stable ammonium or potassium salt.

-

Isolation and Purification: The precipitated inorganic byproducts (e.g., potassium sulfate) are removed by filtration.[8] The desired dinitramide salt is then isolated from the filtrate. This can be achieved by evaporating the aqueous solution to a semi-solid mass, followed by extraction with a suitable organic solvent like acetone or propan-2-ol.[8][9] If potassium dinitramide (KDN) is formed, a final salt metathesis step with ammonium sulfate is performed to yield the final ADN product.[8]

Experimental Characterization

A suite of analytical techniques is employed to confirm the structure, purity, and properties of synthesized ADN.

Caption: Experimental workflow for the characterization of ADN.

4.1 Protocol: Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional atomic arrangement.

-

Crystal Mounting: A suitable single crystal of ADN (e.g., dimensions 0.38 mm × 0.23 mm × 0.12 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer, such as a Bruker Smart Apex-II CCD, equipped with a graphite-monochromatic Mo Kα radiation source (λ = 0.071073 nm).

-

Measurement Conditions: Data is collected at a controlled temperature (e.g., 293 K) using a φ/ω scan mode to measure the intensities of a large number of reflections over a defined range of diffraction angles (θ).

-

Structure Solution and Refinement: The crystal structure is solved from the collected reflection data using direct methods with software like SHELXS-97. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.

4.2 Spectroscopic and Thermal Analysis

Spectroscopic and thermal methods are critical for confirming the molecular identity and assessing the stability of ADN.[10]

| Technique | Key Findings and Wavenumbers (cm⁻¹) | Reference |

| FTIR | ν(N-H) in NH₄⁺: 3335, 3237, 3120 (strong H-bonding) | [2] |

| ν_as(NO₂): 1524 | ||

| ν_s(NO₂): 1179 | ||

| ν(N-N): 1329, 1019, 915 | ||

| Raman | Provides complementary vibrational data, especially for symmetric modes and low-frequency lattice modes. Features below 400 cm⁻¹ are among the most intense. | [11] |

| UV-Vis | Characteristic absorption peaks at 214 nm and 284 nm , used for quantitative analysis of the dinitramide anion. | [3][10] |

| Table 3: Key vibrational mode assignments and spectroscopic data for ADN. |

| Property | Value | Technique | Reference |

| Molar Mass | 124.06 g/mol | - | [3] |

| Bulk Density | 1.82 g/cm³ | Powder X-ray Diffraction | [1][3] |

| Melting Point | ~93.5 °C | DSC | [1][3][10] |

| Heat of Formation (ΔfH⦵₂₉₈) | -148 kJ/mol | Bomb Calorimetry | [1][3] |

| Decomposition Onset | ~160 °C | DSC / TGA | [10] |

| Table 4: General physical and thermochemical properties of ADN. |

References

- 1. Exploring the Mechanism of this compound Synthesis through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 10. nbinno.com [nbinno.com]

- 11. scispace.com [scispace.com]

Unraveling the Thermal Degradation of Ammonium Dinitramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium dinitramide (ADN), a high-energy oxidizer, is a subject of intense research due to its potential as a less environmentally harmful replacement for ammonium perchlorate in solid rocket propellants. A thorough understanding of its thermal decomposition is paramount for predicting its performance, stability, and safety. This technical guide provides a comprehensive overview of the thermal decomposition products of ADN, detailing the experimental methodologies used for their identification and quantification.

Executive Summary

The thermal decomposition of this compound is a complex process that proceeds through multiple steps and is highly dependent on conditions such as temperature, pressure, and the presence of catalysts. The decomposition typically occurs in the temperature range of 130-230°C.[1][2] The primary gaseous products evolved during this process are nitrous oxide (N₂O), water (H₂O), ammonia (NH₃), nitrogen monoxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃).[1][2][3] A key intermediate in the condensed phase is ammonium nitrate (AN), which subsequently decomposes at higher temperatures.[3][4] The overall decomposition is a highly exothermic process.[1][5]

Decomposition Pathways

The thermal decomposition of ADN can proceed through two primary pathways: a gas-phase mechanism and a condensed-phase mechanism.

Gas-Phase Decomposition: This pathway involves the initial sublimation of ADN followed by the decomposition of the gaseous molecules. The proposed steps are as follows:

-

Dissociation: ADN dissociates into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[3]

-

Decomposition of Dinitramidic Acid: HN(NO₂)₂ is unstable and decomposes to form nitrous oxide (N₂O) and nitric acid (HNO₃).[3]

Condensed-Phase Decomposition: In the solid or molten state, ADN decomposes directly. This is considered the more dominant pathway under typical conditions. The proposed mechanism involves:

-

Initial Dissociation: Similar to the gas-phase, the initial step is the dissociation into NH₃ and HN(NO₂)₂.[3]

-

Formation of Ammonium Nitrate: The nitric acid produced reacts with ammonia to form ammonium nitrate (AN).[3]

-

Decomposition of Ammonium Nitrate: At higher temperatures, the formed AN decomposes, primarily into N₂O and H₂O.[3]

Nitric acid is known to act as an autocatalyst, accelerating the decomposition of ADN.[6][7][8]

Caption: Simplified reaction pathways for the thermal decomposition of ADN.

Quantitative Analysis of Decomposition Products

The relative abundance of the decomposition products can vary based on the experimental conditions. The following table summarizes the major and minor products identified in various studies.

| Product | Chemical Formula | Relative Abundance | Reference |

| Nitrous Oxide | N₂O | Major | [3][6][9][10] |

| Water | H₂O | Major | [1][2][3][10] |

| Ammonia | NH₃ | Major | [1][2][3][10] |

| Nitrogen Monoxide | NO | Major/Minor | [1][2][3] |

| Nitrogen Dioxide | NO₂ | Major/Minor | [1][2][3][9][10] |

| Nitric Acid | HNO₃ | Major/Minor | [1][2][3] |

| Nitrogen | N₂ | Minor/Trace | [3][11] |

| Oxygen | O₂ | Trace | [3] |

| Isocyanic Acid | HNCO | Minor (in EILPs) | [10] |

| Carbon Dioxide | CO₂ | Minor (in EILPs) | [10] |

Note: The classification as "Major," "Minor," or "Trace" is a qualitative summary from the cited literature. EILPs refer to Energetic Ionic Liquid Propellants containing ADN.

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of ADN. The most common methods are detailed below.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the mass loss of a sample as a function of temperature and to identify the evolved gaseous products.

-

Methodology: A small sample of ADN (typically a few milligrams) is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert purge gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).[12][13] The mass of the sample is continuously monitored. The outlet gas from the TGA is introduced into a mass spectrometer, which ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time.[1][2]

Caption: Experimental workflow for TGA-MS analysis of ADN decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on phase transitions and reaction enthalpies.

-

Methodology: A small, weighed sample of ADN is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are placed in the DSC instrument and heated at a constant rate (e.g., 1, 2, 4, and 8°C/min) under a controlled atmosphere (typically nitrogen).[6] The differential heat flow between the sample and the reference is recorded, revealing exothermic or endothermic events corresponding to decomposition or phase changes. The overall heat release of the decomposition can be calculated from the area of the exothermic peaks.[1][2][5]

Pyrolysis

-

Objective: To rapidly heat a sample to a specific temperature and analyze the resulting decomposition products.

-

Methodology: A sample of ADN, often in liquid form or as a droplet, is introduced into a high-temperature environment. For instance, a liquid droplet can be injected onto a heated catalytic surface.[3] The decomposition occurs rapidly, and the gaseous products are swept by a carrier gas into an analytical instrument, such as a mass spectrometer, for real-time analysis. This technique is particularly useful for studying decomposition at constant high temperatures.[3]

Influence of Catalysts

The thermal decomposition of ADN can be significantly influenced by the presence of catalysts. For example, copper oxide (CuO) based catalysts have been shown to alter the decomposition behavior, often promoting a two-step decomposition process.[3] Catalysts can lower the decomposition temperature and potentially guide the reaction towards more desirable products, which is a key area of research for improving the performance of ADN-based propellants.[4]

Conclusion

The thermal decomposition of this compound is a multifaceted process involving both gas-phase and condensed-phase reactions. The primary products are a mixture of nitrogen oxides, water, and ammonia. The formation of ammonium nitrate as a key intermediate is a critical aspect of the condensed-phase mechanism. A comprehensive understanding of these decomposition pathways and the influence of various factors, such as temperature and catalysts, is essential for the safe handling, storage, and application of this promising energetic material. The use of advanced analytical techniques like TGA-MS and DSC is crucial for elucidating the kinetics and mechanisms of ADN decomposition, thereby enabling the development of more stable and efficient energetic formulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08053F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Decomposition of this compound (ADN) elucidated by quantum chemical computations [publica.fraunhofer.de]

- 9. researchgate.net [researchgate.net]

- 10. jes.or.jp [jes.or.jp]

- 11. Thermal Behaviors and Interaction Mechanism of this compound with Nitrocellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ammonium Dinitramide (ADN)

Ammonium dinitramide (ADN), with the chemical formula [NH₄][N(NO₂)₂], is a high-energy inorganic salt that has garnered significant interest as a high-performance, chlorine-free oxidizer.[1] First synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR, its potential applications, particularly in solid rocket propellants, have made it a subject of extensive research.[1][2] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identifiers and Physicochemical Properties

This compound is characterized by several unique identifiers and properties that are critical for researchers and scientists. These are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 140456-78-6[2][3][4][5][6] |

| IUPAC Name | Azanium dinitroazanide[2][3] |

| Molecular Formula | H₄N₄O₄[3][6] |

| Synonyms | Ammonium dinitroazanide, ADN, Nitramide, N-nitro-, ammonium salt (1:1)[2][4] |

| EC Number | 604-184-9[2][5] |

| PubChem CID | 10219428[2] |

| UNII | 8JCB80Q5K1[2][5] |

| InChI | InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q-1;/p+1[2][3] |

| InChIKey | BRUFJXUJQKYQHA-UHFFFAOYSA-O[2][3] |

| SMILES | [NH4+].--INVALID-LINK--[O-]">N---INVALID-LINK--[O-][2][3] |

Table 2: Physicochemical and Explosive Properties of this compound

| Property | Value |

| Molar Mass | 124.056 g·mol⁻¹[2][5] |

| Appearance | Colorless crystalline solid[7] |

| Density | 1.81 g/cm³[2][4] |

| Melting Point | 93 °C (199 °F; 366 K)[2][4] |

| Boiling Point | Decomposes at 127 °C (261 °F; 400 K)[2] |

| Solubility | Very soluble in water and other polar solvents[7][8] |

| Hygroscopicity | Hygroscopic, with a critical relative humidity of 55.2% at 25.0 °C[8][9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | −148 kJ⋅mol⁻¹[2] |

| Oxygen Balance | +25.8%[10] |

| Detonation Velocity | ~7,000 m/s[7] |

| Heat of Explosion | 2668 kJ/kg[7] |

| Shock Sensitivity | Low[2] |

| Friction Sensitivity | Low (64 N)[2][7] |

Table 3: Crystallographic Data for this compound [3]

| Parameter | Value |

| Space Group | P 1 21/c 1 |

| a | 6.914 Å |

| b | 11.787 Å |

| c | 5.614 Å |

| α | 90.00° |

| β | 100.40° |

| γ | 90.00° |

| Formula Units (Z) | 4 |

Experimental Protocols: Synthesis of this compound

Multiple synthetic routes for this compound have been developed. One of the most common and well-documented laboratory-scale methods involves the nitration of a sulfamate salt, followed by neutralization and salt metathesis.

This protocol is adapted from established laboratory procedures and offers a reliable method for producing ADN.[7][11]

Materials:

-

Potassium sulfamate (H₂NSO₃K)

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Potassium hydroxide (KOH), cold solution

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Isopropanol

-

Acetone

Equipment:

-

Reaction flask equipped with a stirrer

-

Low-temperature cooling bath (capable of reaching -40 °C)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a reaction flask, combine 106 ml of fuming nitric acid and 26.4 ml of concentrated sulfuric acid.

-

Cool the mixture to -40 °C using a low-temperature cooling bath while stirring continuously.[7]

-

-

Nitration Reaction:

-

Slowly add 40 g of dry potassium sulfamate to the cold nitrating mixture in 4 g portions over a period of 10 minutes.[7] Maintain vigorous stirring.

-

The viscosity of the mixture will increase as potassium bisulfate precipitates, indicating the formation of the intermediate dinitramidic acid (HN(NO₂)₂).[7]

-

Continue stirring the mixture at -40 °C for an additional 30 minutes after the final addition of potassium sulfamate.[7][11]

-

-

Neutralization and Isolation of Potassium Dinitramide (KDN):

-

Pour the resulting reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a cold solution of potassium hydroxide, ensuring the temperature is kept low throughout the process.[7]

-

The product, potassium dinitramide (KDN), will precipitate. Filter the solid product.

-

Extract the filtered product with acetone to isolate the KDN.[7]

-

-

Metathesis to this compound (ADN):

Safety Note: This synthesis involves highly corrosive and reactive materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. The intermediate dinitramidic acid is unstable.

Process Visualization

The synthesis of this compound from potassium sulfamate can be visualized as a multi-step workflow. The following diagram illustrates the key stages of this chemical process.

Caption: Workflow diagram for the synthesis of this compound (ADN).

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | H4N4O4 | CID 10219428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. lookchem.com [lookchem.com]

- 6. This compound (140456-78-6) for sale [vulcanchem.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. scispace.com [scispace.com]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Research on optimizing the synthesis of this compound | Journal of Military Science and Technology [en.jmst.info]

An In-depth Technical Guide on the Enthalpy of Formation of Ammonium Dinitramide (ADN)

Ammonium dinitramide (ADN), with the chemical formula NH₄N(NO₂)₂, is a high-energy oxidizer that has garnered significant interest as a potential replacement for ammonium perchlorate (AP) in solid rocket propellants.[1][2][3] Its appeal lies in its high performance, positive oxygen balance, and the production of environmentally benign combustion products like nitrogen, oxygen, and water.[3][4] A critical thermodynamic parameter for evaluating the performance of energetic materials is the standard enthalpy of formation (ΔfH⦵₂₉₈), which quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. This guide provides a comprehensive overview of the enthalpy of formation of ADN, including reported values, experimental determination methods, and synthesis protocols.

Data on the Enthalpy of Formation of ADN

The reported values for the standard enthalpy of formation of solid ADN exhibit some variation in the scientific literature, which can be attributed to different experimental techniques, purity of the samples, and calculation methods. A summary of these values is presented below for comparative analysis.

| Enthalpy of Formation (kJ/mol) | Enthalpy of Formation (kJ/kg) | Method/Source Reference |

| -150.6 | -1213.9 | Standard reference value[5] |

| -148 ± 10 | -1193.0 ± 80.6 | Adiabatic bomb calorimetry in a hydrogen atmosphere[4] |

| -148 | -1192.9 | General reference[3] |

| -134.6 ± 0.46 | -1085.0 ± 3.7 | Determined by both combustion and solution calorimetry[6] |

| -125.3 to -162.8 | -1010.0 to -1312.3 | Range reported in literature reviews[6] |

Note: The conversion from kJ/mol to kJ/kg is based on the molar mass of ADN, which is approximately 124.06 g/mol .[4][5]

Experimental Protocols for Determination of Enthalpy of Formation

The standard enthalpy of formation of energetic materials like ADN is typically determined using calorimetric techniques. These methods rely on measuring the heat released or absorbed during a chemical reaction.[7] Due to the energetic nature of ADN, direct synthesis from its elements is not feasible for calorimetric measurement. Instead, its enthalpy of formation is determined indirectly by measuring the heat of a reaction involving ADN, such as combustion or dissolution, and then applying Hess's Law.

Bomb Calorimetry

Bomb calorimetry is a common technique for determining the heat of combustion of a substance. For energetic materials, this method requires careful execution due to the high energy release.[8][9]

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity ADN is placed in a sample holder (crucible) inside a high-pressure vessel known as a "bomb."

-

Calorimeter Setup: The bomb is filled with a high pressure of a gas that facilitates complete combustion (e.g., hydrogen or oxygen).[4] It is then submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion of ADN is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Data Analysis: The total heat evolved (q_rxn) is calculated from the temperature change (ΔT), the heat capacity of the calorimeter system (C_cal), and the mass and specific heat of the water. The enthalpy of combustion (ΔH_c) is then determined per mole of ADN.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of ADN (ΔfH⦵(ADN)) is calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (e.g., N₂(g), H₂O(l)).

The following diagram illustrates the general workflow for determining the enthalpy of formation using bomb calorimetry.

Solution Calorimetry

Solution calorimetry measures the heat change when a substance dissolves in a solvent. This method can also be used to determine the enthalpy of formation.[6]

Methodology:

-

A known amount of ADN is dissolved in a suitable solvent within a calorimeter, and the heat of solution (ΔH_soln) is measured.

-

The enthalpies of formation of all other reactants and products in the dissolution process must be known.

-

By constructing a thermochemical cycle based on Hess's Law, the enthalpy of formation of ADN can be calculated from the measured heat of solution and the known enthalpies of formation of the other species.

Protocols for this compound Synthesis

The purity of the ADN sample is crucial for accurate calorimetric measurements. Several synthesis routes have been developed. The nitration of potassium sulfamate is a widely studied laboratory-scale method.[5][10][11]

Synthesis via Nitration of Potassium Sulfamate

This method involves the nitration of potassium sulfamate (KSO₃NH₂) using a mixed acid solution, followed by neutralization to yield the ammonium salt.[5][11] The process requires careful temperature control, typically at sub-zero temperatures (-20°C to -50°C), to manage the exothermic reaction and prevent decomposition of the product.[1][4]

Key Steps:

-

Preparation of Nitrating Mixture: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared and cooled to a low temperature (e.g., -40°C).[5][11]

-

Nitration: Finely ground and dried potassium sulfamate is slowly added to the cold nitrating mixture while maintaining rigorous temperature control.[10] This reaction forms dinitramidic acid (HN(NO₂)₂) and potassium bisulfate (KHSO₄).

-

Quenching and Neutralization: The reaction mixture is poured onto crushed ice to quench the reaction. The resulting acidic solution is then carefully neutralized with a base, such as potassium hydroxide, to form potassium dinitramide (KDN).[5]

-

Metathesis Reaction: The intermediate potassium dinitramide is converted to this compound via a salt metathesis reaction with an ammonium salt, such as ammonium sulfate, typically in a solvent like isopropanol.[1][5]

-

Purification: The final ADN product is isolated by filtration and can be further purified by recrystallization from a suitable solvent, such as n-butanol, to achieve high purity for analysis.[5]

The following diagram outlines the synthesis pathway starting from potassium sulfamate.

Thermal Decomposition Pathway

Understanding the thermal decomposition of ADN is intrinsically linked to its energetic properties. The decomposition process is complex and can proceed through multiple steps. A generally accepted mechanism involves the initial dissociation of ADN into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[12] The dinitramidic acid is unstable and subsequently decomposes, leading to the formation of intermediates like ammonium nitrate (AN) and nitrous oxide (N₂O), which then decompose further at higher temperatures.[12][13]

The diagram below represents a simplified logical flow of the major steps in ADN's thermal decomposition.

References

- 1. jes.or.jp [jes.or.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (140456-78-6) for sale [vulcanchem.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. eucass.eu [eucass.eu]

- 7. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]

Oxygen balance of Ammonium dinitramide formulations

An In-depth Technical Guide on the Oxygen Balance of Ammonium Dinitramide Formulations

Abstract

This compound (ADN), [NH₄]⁺[N(NO₂)₂]⁻, is a high-performance, halogen-free oxidizer emerging as a promising replacement for ammonium perchlorate (AP) in next-generation solid propellants and energetic materials.[1][2] Its high energy content, high density, and positive oxygen balance contribute to enhanced specific impulse and reduced environmental impact.[3] This technical guide provides a comprehensive overview of the oxygen balance of ADN and its formulations. It covers the fundamental principles of oxygen balance, details the calculation for pure ADN, and explores how various additives such as binders, plasticizers, and metallic fuels modify the oxygen balance of a final formulation. Detailed experimental protocols for material characterization and visualizations of key concepts are provided to support researchers and scientists in the field of energetic materials.

Introduction to this compound (ADN)

ADN was first synthesized in 1971 and has since garnered significant interest as a high-performance oxidizer.[1] It is a white crystalline solid with a density of approximately 1.81 g/cm³.[1][4] Unlike ammonium perchlorate, which produces corrosive hydrogen chloride upon combustion, ADN's decomposition products primarily consist of non-corrosive gases like nitrogen, oxygen, and water, making it an environmentally friendlier alternative.[2] A key characteristic of ADN is its positive oxygen balance of +25.8%, which is significantly higher than other "green" alternatives and contributes to its high energetic performance.[5][6] This property makes it an efficient oxidizer capable of supporting the combustion of various fuels and binders in a composite propellant.[6]

Understanding Oxygen Balance (OB)

Oxygen balance is a critical parameter used to express the degree to which an energetic material can be oxidized.[7] It quantifies whether a molecule contains enough oxygen to completely convert all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and metals to their respective oxides.[8]

-

A positive oxygen balance indicates an excess of oxygen.

-

A negative oxygen balance indicates a deficiency of oxygen, leading to incomplete combustion and the formation of products like carbon monoxide (CO).[7]

-

A zero oxygen balance implies a stoichiometric composition for complete combustion, which often corresponds to the maximum heat of explosion.[9]

The oxygen balance is typically calculated for 100 grams of the substance and expressed as a percentage. The general formula for a compound with the chemical formula CₓHᵧNₐOₑ is:

OB% = [-1600 / Molecular Weight] * (2x + y/2 - z) [7]

Optimizing the oxygen balance is crucial for tailoring the performance of propellant and explosive formulations.[9]

Oxygen Balance of Pure ADN

This compound has the chemical formula NH₄N(NO₂)₂, which can be written as H₄N₄O₄. Its molecular weight is 124.06 g/mol .[10]

Calculation for Pure ADN (H₄N₄O₄):

-

x (Carbon atoms) = 0

-

y (Hydrogen atoms) = 4

-

z (Oxygen atoms) = 4

-

Molecular Weight = 124.06 g/mol

Using the formula: OB% = [-1600 / 124.06] * (2*0 + 4/2 - 4) OB% = [-12.897] * (2 - 4) OB% = [-12.897] * (-2) OB% = +25.79%

This positive value confirms that ADN is an oxygen-rich compound.[10][11]

| Property | Value | Reference |

| Chemical Formula | NH₄N(NO₂)₂ | [3] |

| Molecular Weight | 124.06 g/mol | [10] |

| Density | 1.81 g/cm³ | [4] |

| Oxygen Balance (OB) | +25.79% | [10][11] |

| Heat of Formation | -149.89 kJ/mol | [10] |

| Melting Point | 91.5 - 93 °C | [10][11] |

Table 1: Physicochemical properties of pure this compound (ADN).

Oxygen Balance of ADN Formulations

In practical applications, ADN is rarely used in its pure form. It is typically combined with binders, plasticizers, and metallic fuels to create composite propellants with tailored mechanical and ballistic properties.[6] These additives are generally fuel-rich (oxygen deficient) and thus have a negative oxygen balance. The overall OB of the formulation is a weighted average of the OB of its individual components.

| Component | Common Examples | Role | Typical Oxygen Balance (%) |

| Oxidizer | This compound (ADN) | Provides oxygen for combustion | +25.8%[5][6] |

| Binder | Hydroxyl-terminated polybutadiene (HTPB), Glycidyl azide polymer (GAP) | Provides structural integrity, acts as fuel | Highly Negative |

| Metallic Fuel | Aluminum (Al) | Increases energy density and combustion temperature | -89%[7] |

| Plasticizer | Energetic plasticizers (e.g., Nitroglycerin) | Improves processability and mechanical properties | Varies (can be positive or negative) |

Table 2: Components of typical ADN-based formulations and their impact on oxygen balance.

Example Formulations

| Formulation | ADN (wt%) | HTPB (wt%) | Aluminum (wt%) | Calculated Oxygen Balance (%) |

| A | 80 | 20 | 0 | -34.8 |

| B | 75 | 25 | 0 | -51.0 |

| C | 80 | 5 | 15 | -29.0 |

| D | 70 | 10 | 20 | -42.8 |

| Calculations are based on OB values of +25.8% for ADN, -320% for HTPB (approx.), and -89% for Al. |

Table 3: Calculated oxygen balance for example ADN/HTPB/Al formulations.

Experimental Protocols

Protocol for Determination of Elemental Composition

To accurately calculate the oxygen balance of a novel formulation, its precise elemental composition (C, H, N, O) must be determined.

Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in an ADN-based formulation. Oxygen is typically determined by difference.

Apparatus:

-

CHNS/O Elemental Analyzer

-

Microbalance (accurate to ±0.001 mg)

-

Tin or silver capsules for sample encapsulation

Methodology:

-

Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) with a known elemental composition. Run the standard multiple times to ensure instrument stability and accuracy.

-

Sample Preparation: Homogenize the propellant formulation sample. Using the microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.

-

Analysis: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in the analyzer. The sample is combusted in a pure oxygen environment.

-

Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube and then separated via a gas chromatography column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Calculation: The instrument's software calculates the weight percentage of C, H, and N based on the detector signals and the initial sample weight.

-

Oxygen Determination: The percentage of oxygen is calculated by subtracting the sum of the percentages of C, H, N, and any metallic components (determined by other means like ICP-AES) from 100%.

-

Replication: The analysis should be performed in triplicate to ensure the precision of the results.

Protocol for Thermal Analysis (DSC/TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition behavior of ADN formulations, which is influenced by their composition and oxygen balance.[12][13]

Objective: To determine the decomposition temperatures, mass loss, and heat release of an ADN formulation.

Apparatus:

-

Combined TGA/DSC instrument or separate units

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Sample pans (e.g., aluminum, copper)

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the formulation into a sample pan.

-

Experimental Setup: Place the sample pan in the instrument furnace. Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[11]

-

Data Acquisition: Continuously record the sample weight (TGA), differential heat flow (DSC), and temperature.

-

Data Analysis:

-

TGA Curve: Analyze the thermogram for onset temperature of decomposition and percentage mass loss at each stage.

-

DSC Curve: Analyze the thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each exothermic event. The decomposition of ADN typically occurs in the range of 130-230 °C.[12]

-

Visualizations

Caption: Logical relationship of components affecting formulation oxygen balance.

Caption: Workflow for determining and evaluating the oxygen balance.

Caption: Simplified thermal decomposition pathway of this compound (ADN).

Conclusion

The positive oxygen balance of this compound is a cornerstone of its high performance as an oxidizer in modern energetic materials. Understanding and precisely calculating the OB is fundamental to formulation design. While pure ADN provides an excess of oxygen, the incorporation of binders and metallic fuels, which are typically oxygen-deficient, is necessary to achieve desirable physical and ballistic properties. This invariably lowers the overall oxygen balance of the composite material. Through careful selection of components and precise control over their mass fractions, researchers can tailor the final oxygen balance to optimize energy output, combustion efficiency, and safety characteristics of ADN-based formulations, paving the way for advanced, environmentally benign propulsion systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. eucass.eu [eucass.eu]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Oxygen balance - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ammonium Dinitramide in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ammonium dinitramide (ADN), a high-energy oxidizer with significant potential in various applications. Understanding its solubility in polar solvents is critical for its purification, formulation, and application development. This document compiles quantitative solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is a colorless, hygroscopic crystalline solid.[1] Its solubility is a key physical property, particularly in the context of its use in propellant formulations where it is often dissolved in polar solvents.[2] ADN is known to be highly soluble in water and other polar solvents, while it is sparingly soluble in non-polar solvents.[2]

The following table summarizes the available quantitative solubility data for this compound in various polar solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | -15 | 139.8[3][4] |

| -10 | 168.1[1][3][4] | |

| 0 | 225.7[1][3][4] | |

| 20 | 356.6[1][3][4] | |

| Methanol | 20 | 86.9[2][5] |

| 1-Propanol | 40 | Good solubility with excellent temperature dependency |

| Tetrahydrofuran (THF) | 40 | Good solubility with poor temperature dependency |

| Acetone | - | Very soluble[1][3][4] |

| Acetonitrile | - | Very soluble[1][3][4] |

| Dimethylformamide (DMF) | - | Very soluble[1][3][4] |

| Dimethyl sulfoxide (DMSO) | - | Very soluble[1] |

| Ethanol | - | Very soluble[1][3][4] |

| Butanol | - | Soluble[1] |

| Propanol | - | Soluble[1] |

| Dioxane | - | Slightly soluble[1] |

| Ethyl acetate | - | Slightly soluble[1][3][4] |

| Isopropanol | - | Slightly soluble[1] |

| Nitromethane | - | Slightly soluble[1][3][4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical research. A common and effective method for determining the solubility of a solid compound like this compound in a liquid solvent is the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.

A specific example of a solvent screening study for ADN provides a practical illustration of this methodology. In this study, the solubility of ADN was determined in a variety of solvents at a constant temperature.

Solvent Screening Methodology

1. Materials and Equipment:

-

This compound (ADN)

-

A selection of polar solvents

-

Quest 210 (Argonaut Technologies) or similar parallel reaction station with integrated heating/cooling blocks and stirring mechanism.

-

Teflon-encapsulated magnetic stir bars

-

Reaction vessels with Teflon frits for filtration

-

Collection vessels

-

Vacuum drying chamber

2. Procedure:

-

Sample Preparation: In each reaction vessel, a known mass of ADN (e.g., 2 g) is added to a specific volume of the solvent (e.g., 10 mL).

-

Equilibration: The reaction vessels are placed in the reaction station and heated to a constant temperature (e.g., 40°C). The mixtures are stirred continuously for a set period (e.g., 20 minutes) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After the holding time, the saturated solutions are drained through the Teflon frits to separate the undissolved solid ADN from the liquid phase. The clear, saturated solution is collected in pre-weighed vessels.

-

Quantification: The solvent is then evaporated from the collected solutions in a vacuum drying chamber. The mass of the remaining solid ADN is determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved ADN per unit mass or volume of the solvent at the specified temperature.

3. Quality Control:

-

The quality of the recrystallized ADN can be assessed by observing its color. A change in color, such as darkening, may indicate decomposition of the ADN.

-

Differential Scanning Calorimetry (DSC) can be performed on the recrystallized samples to check for any changes in the thermal behavior of the ADN compared to the starting material.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

Hygroscopicity of Crystalline Ammonium Dinitramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium dinitramide (ADN), a high-performance, chlorine-free oxidizer, presents a significant advancement in energetic materials. However, its pronounced hygroscopicity poses challenges to its storage, handling, and performance stability. This technical guide provides an in-depth analysis of the hygroscopic behavior of crystalline ADN, detailing quantitative moisture uptake data, experimental protocols for its characterization, and strategies for mitigating its water absorption.

Introduction to the Hygroscopicity of ADN

This compound is notably more hygroscopic than conventional oxidizers like ammonium perchlorate (AP). This high affinity for atmospheric moisture is primarily attributed to the special hydrogen bonds within the ADN crystal structure and the strong hydrogen bonding interactions between ADN and water molecules.[1] The absorption of water can lead to changes in physical and chemical properties, including decreased thermal stability and compromised mechanical integrity, which are critical considerations in its application.[1]

Quantitative Hygroscopicity Data

The hygroscopic nature of a crystalline solid is often characterized by its Critical Relative Humidity (CRH), the relative humidity at which the material begins to absorb a significant amount of moisture from the atmosphere, eventually leading to the formation of a saturated solution. For ADN, this is a critical parameter for defining storage and handling conditions.

Below is a summary of key quantitative data on the hygroscopicity of pure and modified crystalline ADN.

| Parameter | Condition | Value | Reference |

| Critical Relative Humidity (CRH) | 25.0 °C | 55.2% | [2][3][4] |

| Moisture Absorption (Raw ADN) | 65% Relative Humidity | 68% | [1] |

| Moisture Absorption (Raw ADN) | 60% Relative Humidity, 30 °C, 12 hours | 18% | [5] |

| Moisture Absorption (Raw ADN) | Not specified | 32.12% | [1] |

Impact of Surface Modification and Co-Crystallization

Various strategies have been explored to mitigate the hygroscopicity of ADN. These primarily involve creating a hydrophobic barrier on the crystal surface or altering the crystal structure itself.

| Modification Strategy | Condition | Moisture Absorption | Reference |

| Ultrasound-treated, coated with polymer | 65% Relative Humidity | 16% | [1] |

| Coated with Nitrocellulose (NC) | Not specified | 3.75% | [1] |

| Cocrystal with 18-crown-6 (18C6) | 60% Relative Humidity, 30 °C, 12 hours | 0.9% | [5] |

| Cocrystal with CL-20 | CRH measurement | 65% (CRH) | [6] |

Experimental Protocols for Hygroscopicity Measurement

The determination of the hygroscopic properties of crystalline ADN is crucial for its development and quality control. Dynamic Vapor Sorption (DVS) is a commonly employed technique for this purpose.

Dynamic Vapor Sorption (DVS) Methodology

Objective: To determine the moisture sorption and desorption isotherms of crystalline ADN, identifying the Critical Relative Humidity (CRH).

Apparatus: A DVS instrument consisting of a microbalance within a temperature- and humidity-controlled chamber.

Protocol:

-

Sample Preparation: A precisely weighed sample of crystalline ADN (typically 5-15 mg) is placed in the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This mass is recorded as the dry mass.

-

Sorption Phase: The relative humidity (RH) in the sample chamber is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90%). At each step, the sample is allowed to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute). The mass of the sample is recorded at the end of each step.

-

Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH. The mass of the sample is recorded at each equilibration point.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption data are then plotted as a function of relative humidity to generate the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture absorption is observed.

Visualizing Key Concepts and Workflows

Mechanism of Hygroscopicity in Crystalline ADN

The inherent hygroscopicity of ADN is rooted in its molecular structure, which facilitates strong interactions with water molecules.

Caption: Mechanism of moisture absorption in crystalline ADN.

Experimental Workflow for Hygroscopicity Assessment

A systematic approach is necessary to accurately characterize the hygroscopic behavior of ADN.

Caption: General experimental workflow for DVS analysis of ADN.

Strategies for Mitigating ADN Hygroscopicity

Several methods can be employed to reduce the moisture sensitivity of ADN, enhancing its practical applicability.

Caption: Overview of strategies to reduce the hygroscopicity of ADN.

References

The Environmental Footprint of a Greener Propellant: An In-depth Technical Guide to Ammonium Dinitramide (ADN) Combustion

For Researchers, Scientists, and Propellant Development Professionals

Ammonium dinitramide (ADN), a high-energy, chlorine-free oxidizer, is a promising environmentally friendly alternative to the widely used ammonium perchlorate (AP) in solid rocket propellants. Its combustion products are considered less toxic and non-polluting compared to those of traditional propellants. This technical guide provides a comprehensive overview of the environmental impact of ADN combustion, focusing on its chemical byproducts, the methodologies used to study them, and the key chemical pathways involved.

Quantitative Analysis of Combustion Products

The combustion of ADN-based propellants primarily yields nitrogen (N₂), water (H₂O), and oxygen (O₂), which are environmentally benign. However, trace amounts of nitrogen oxides (NOx) and other intermediate species can also be formed, depending on the combustion conditions and propellant formulation.

Theoretical studies, such as those employing computational fluid dynamics and chemical kinetics modeling, provide valuable insights into the composition of ADN combustion products under various conditions. The following tables summarize the mass fractions of major combustion products of an ADN-based propellant (63% ADN, 11% methanol, 26% water) at different initial pressures and temperatures, as determined by theoretical calculations.

Table 1: Mass Fraction of Combustion Products at Low Initial Pressure and Temperature (P₀ = 2 atm, T₀ = 586 K)

| Combustion Product | Chemical Formula | Mass Fraction |

| Nitrogen | N₂ | ~0.25 |

| Nitrous Oxide | N₂O | ~0.20 |

| Water | H₂O | ~0.26 |

| Carbon Dioxide | CO₂ | Varies |

| Hydroxyl Radical | OH | Varies |

Table 2: Mass Fraction of Combustion Products at High Initial Pressure and Temperature (P₀ = 10 atm, T₀ = 2930 K)

| Combustion Product | Chemical Formula | Mass Fraction |

| Nitrogen | N₂ | Dominant |

| Water | H₂O | Significant |

| Carbon Dioxide | CO₂ | Significant |

| Nitrous Oxide | N₂O | Lower |

| Hydroxyl Radical | OH | Varies |

Note: The exact mass fractions of CO₂ and OH vary significantly during the combustion process and are dependent on the complex reaction kinetics.

Experimental studies have identified a broader range of potential combustion and decomposition products, including ammonia (NH₃), nitrogen dioxide (NO₂), nitric oxide (NO), nitrous acid (HONO), and nitric acid (HNO₃). The formation of these species is highly dependent on factors such as pressure, temperature, and the presence of catalysts or binders in the propellant formulation.

Experimental Protocols for Combustion Analysis

A variety of advanced analytical techniques are employed to investigate the thermal decomposition and combustion of ADN. These methods allow for the identification and quantification of combustion products and provide insights into the reaction kinetics and mechanisms.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are fundamental techniques used to study the thermal stability and decomposition of ADN.

-

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) processes like decomposition and phase changes. TGA measures the change in mass of a sample as a function of temperature or time, indicating mass loss due to the evolution of gaseous products.

-

Typical Protocol:

-

A small, precisely weighed sample of ADN (typically 1-5 mg) is placed in a crucible (e.g., aluminum or ceramic).

-

The crucible is placed in the DSC/TGA instrument.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon gas) to prevent unwanted side reactions.

-

The heat flow and mass loss are recorded as a function of temperature.

-

The resulting curves are analyzed to determine decomposition temperatures, heat of decomposition, and activation energy of the decomposition reaction.

-

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This powerful technique provides real-time analysis of the gaseous products evolved during thermal decomposition.

-

Principle: As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. This allows for the identification of the chemical composition of the evolved gases at specific temperatures.

-

Typical Protocol:

-

The TGA is operated as described above.

-

The gas outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the products.

-

Mass spectra are continuously recorded as the sample is heated.

-

The ion currents for specific mass-to-charge ratios are plotted against temperature to create evolved gas profiles, which show the temperature ranges over which different gaseous products are formed.

-

Combustion Diagnostics

Strand Burner Experiments: These experiments are used to measure the burning rate of solid propellant strands at different pressures.

-

Principle: A strand of the propellant is ignited in a pressurized vessel (a strand burner), and the time it takes for the flame to travel a known distance is measured.

-

Typical Protocol:

-

A cylindrical strand of the ADN-based propellant is prepared with a known length and diameter.

-

The strand is coated on its side with an inhibitor to ensure that burning only occurs on the end surfaces.

-

The strand is placed in a strand burner, which is then pressurized to the desired level with an inert gas like nitrogen.

-

The propellant is ignited, often using a hot wire or a laser.

-

The burning rate is determined by measuring the time it takes for the combustion wave to pass between two fixed points, often using thermocouples or optical sensors.

-

Laser-Based Diagnostics: Non-intrusive laser techniques are used to measure species concentrations and temperature profiles in the combustion flame.

-

Principle: Techniques like Planar Laser-Induced Fluorescence (PLIF) and Laser Absorption Spectroscopy (LAS) use lasers to excite specific molecules in the flame. The resulting fluorescence or absorption of light is then detected and analyzed to determine the concentration and temperature of the species of interest.

-

Typical Protocol:

-

A combustion chamber with optical access (windows) is used.

-

A laser beam is shaped into a sheet (for PLIF) or a narrow beam (for LAS) and directed through the flame.

-

The laser is tuned to a specific wavelength that is absorbed by the target molecule (e.g., OH, NO).

-

A sensitive camera or photodetector captures the resulting fluorescence or the amount of light absorbed.

-

The collected data is processed to generate maps of species concentration or temperature within the flame.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key chemical pathways in ADN decomposition and a typical experimental workflow for its analysis.

Caption: ADN Thermal Decomposition Pathway.

Caption: Experimental Workflow for ADN Combustion Analysis.

Conclusion

This compound stands out as a significantly more environmentally benign alternative to traditional ammonium perchlorate-based propellants. Its combustion products are predominantly non-toxic and non-acidic. However, a complete understanding of its environmental impact requires careful consideration of the formation of minor, potentially harmful species like nitrogen oxides under various operational conditions. The advanced experimental and computational techniques outlined in this guide are crucial for the continued development and optimization of ADN-based propellants, ensuring their high performance is matched by a minimal environmental footprint.

Ammonium Dinitramide: A Toxicological Profile for Researchers

An In-depth Technical Guide on the Toxicological Studies of Ammonium Dinitramide (ADN) Exposure

This compound (ADN), a high-energy oxidizer, is being actively considered as a more environmentally friendly replacement for ammonium perchlorate in solid rocket propellants.[1][2] This transition necessitates a thorough understanding of its toxicological profile to ensure the safety of personnel involved in its manufacture, handling, and use. This technical guide provides a comprehensive overview of the existing toxicological data on ADN, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute and Subchronic Toxicity

This compound is classified as moderately toxic based on its acute oral toxicity.[1][3] Studies in rodents have established the median lethal dose (LD50) and identified target organs.

Quantitative Toxicity Data

The following table summarizes the key quantitative data from acute and subchronic toxicity studies of ADN.

| Parameter | Species | Route of Administration | Value | Reference |

| Oral LD50 | Rat (Fischer 344, male) | Gavage | 823 mg/kg | [1][3][4][5] |

| Oral LD50 | Mouse | Oral | 568.9 mg/kg | [6] |

| Oral LD50 | Rat | Oral | 616.6 mg/kg | [6] |

| Dermal LD50 | Rabbit (New Zealand white) | Dermal | >2000 mg/kg | [2][4] |

| Developmental Toxicity (in vitro) | Hydra attenuata (adult) | Incubation | 750 mg/L (lethal) | [1] |

| Developmental Toxicity (in vitro) | Hydra attenuata (regenerating) | Incubation | 350 mg/L (lethal) | [1] |

Experimental Protocols

Acute Oral Toxicity (LD50) in Rats: The acute oral toxicity of ADN was determined in young adult male Fischer 344 rats.[1][4] The compound was administered via oral gavage. Following administration, the animals were observed for 14 days for signs of toxicity and mortality.[4][5] All deaths were preceded by convulsions, and systemic vasodilation was also noted.[1][4] A key finding was that death occurred rapidly, typically within one hour of administration for lethal doses.[1][4]

Acute Dermal Toxicity in Rabbits: The dermal toxicity of ADN was assessed in male New Zealand white rabbits.[1][4] A limit dose of 2 g/kg of body weight was applied to the skin. The animals were observed for 14 days, and no evidence of dermal irritation or systemic toxicity was found at this dose.[1][4]

Subchronic Oral Toxicity in Rats: In a 28-day and a 90-day study, Sprague-Dawley rats were administered ADN in their drinking water.[6] The primary target organ identified in these studies was the liver.[6] At doses of 61.6 and 123 mg/kg, there were significant increases in serum levels of total bilirubin (TBIL) and alanine aminotransferase (ALT), along with a decrease in the liver weight to body weight ratio and an increased incidence of hepatic pathological changes.[6] A no-observed-adverse-effect-level (NOAEL) was determined to be 30.8 mg/kg.[6]

Reproductive and Developmental Toxicity

Studies have indicated that ADN is a reproductive toxicant, particularly affecting female fertility.

Key Findings

-